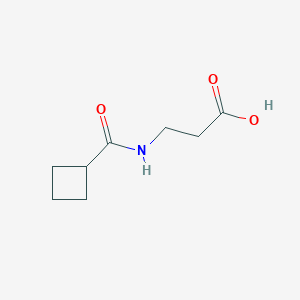

3-(Cyclobutylformamido)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Cyclobutylformamido)propanoic acid is an organic compound with the molecular formula C8H13NO3 It is a derivative of propanoic acid, featuring a cyclobutylformamido group attached to the propanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclobutylformamido)propanoic acid typically involves the reaction of cyclobutylamine with a propanoic acid derivative. One common method is the amidation reaction, where cyclobutylamine reacts with a propanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutyl ring or the propanoic acid moiety are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, substituted amides

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules. Its reactive formamido group allows it to participate in nucleophilic substitutions and additions, which are critical for constructing cyclic and acyclic structures .

| Application | Details |

|---|---|

| Organic Reactions | Used in nucleophilic substitutions to extend carbon chains or introduce functional groups. |

| Polymer Development | Investigated for creating new polymers with enhanced properties through polymerization processes. |

Pharmaceutical Development

3-(Cyclobutylformamido)propanoic acid is being explored as a precursor for novel small-molecule therapeutics. Its pharmacological properties are under investigation, particularly regarding enzyme inhibition and protein-ligand interactions .

| Research Focus | Details |

|---|---|

| Drug Design | Evaluated for binding affinity towards specific proteins or enzymes. |

| Toxicity Studies | Assessed for bioactivity and safety profiles in preclinical studies. |

Biological Applications

The compound's structural features suggest potential interactions with biological targets, making it a candidate for studies involving enzyme inhibition or receptor binding. This could lead to advancements in treatments for various diseases .

| Biological Study Area | Details |

|---|---|

| Enzyme Inhibition | Potential to inhibit specific enzymes, impacting metabolic pathways. |

| Therapeutic Applications | May lead to the development of treatments for conditions such as cancer or metabolic disorders. |

Materials Science

In materials science, this compound may be utilized to develop new polymers with unique properties such as enhanced durability or biodegradability .

| Material Application | Details |

|---|---|

| Polymer Synthesis | Investigated for copolymerization with other monomers to create novel materials. |

Mécanisme D'action

The mechanism of action of 3-(Cyclobutylformamido)propanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, affecting biochemical pathways. Its cyclobutylformamido group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function. Detailed studies on its binding affinity and specificity are essential for elucidating its mechanism of action.

Comparaison Avec Des Composés Similaires

N-(Cyclobutylcarbonyl)glycine: Similar in structure but with a glycine backbone instead of propanoic acid.

Cyclobutylformamide: Lacks the propanoic acid moiety, making it less versatile in chemical reactions.

Cyclobutylpropanoic acid: Does not contain the formamido group, affecting its reactivity and applications.

Uniqueness: 3-(Cyclobutylformamido)propanoic acid stands out due to the presence of both the cyclobutylformamido group and the propanoic acid backbone. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

3-(Cyclobutylformamido)propanoic acid is a chemical compound that has garnered interest in various fields, particularly in pharmacology and organic synthesis. Despite limited specific biological activity data available, its structural features and potential applications suggest significant relevance in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and related case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H17N1O2 with a molecular weight of approximately 171.19 g/mol. It features a cyclobutyl group attached to a formamido functional group and a propanoic acid moiety. These structural characteristics suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets. Preliminary studies indicate that compounds with similar structures often exhibit pharmacological properties, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding : Potential interactions with receptors could modulate physiological responses.

Applications in Drug Discovery

Although direct studies on the biological activity of this compound are sparse, it is recognized as a valuable precursor in drug development. Its incorporation into drug candidates is being explored for:

- Binding Affinity Testing : Evaluating how well the compound binds to target proteins or enzymes.

- Pharmacokinetic Studies : Assessing absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical studies.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(Cyclobutylformamido)propanoic acid | Similar backbone but different substitution | May exhibit different biological activity |

| 3-(Cyclopentylformamido)propanoic acid | Cyclopentyl instead of cyclobutyl | Potentially different steric effects |

| N-(Cyclobutylcarbonyl)glycine | Contains glycine instead of propanoic acid | Different amino acid properties |

These comparisons highlight the distinctiveness of this compound due to its specific cyclobutyl structure and functional groups.

Propriétés

IUPAC Name |

3-(cyclobutanecarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7(11)4-5-9-8(12)6-2-1-3-6/h6H,1-5H2,(H,9,12)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSDGGGYRYVACOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.